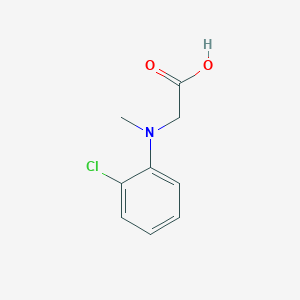

N-(2-Chlorophenyl)-N-methylglycine

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-(2-chloro-N-methylanilino)acetic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

AVDYOBSBHBDKPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chlorophenylglycine

The precursor 2-chlorophenylglycine is commonly prepared via the Strecker-type reaction involving 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a methanol-water mixture. This mixture is stirred at elevated temperatures (65–70 °C) for several hours (5 h), followed by hydrolysis under alkaline reflux conditions (120 °C for 4 h). Post-reaction workup includes activated carbon treatment, pH adjustment, filtration, and washing to yield 2-chlorophenylglycine in moderate yields (~58%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Strecker reaction | 2-Chlorobenzaldehyde, NH4HCO3, NaCN, MeOH/H2O | 58 | 65-70 °C, 5 h |

| Hydrolysis | NaOH 45%, reflux at 120 °C, 4 h | - | Followed by filtration and pH adj. |

N-Methylation of 2-Chlorophenylglycine

N-methylation to obtain N-(2-chlorophenyl)-N-methylglycine can be achieved by acylation or direct methylation methods. One approach involves reacting racemic 2-chlorophenylglycine with acylating agents under alkaline conditions (pH 8-10, 0 to 10 °C) followed by enzymatic hydrolysis to obtain enantiomerically pure products. However, for N-methyl substitution specifically, methylation reagents such as methyl iodide or formaldehyde/formic acid combinations may be used, though detailed protocols for direct N-methylation of 2-chlorophenylglycine are less commonly reported.

Esterification and Derivative Formation

The methyl ester of 2-chlorophenylglycine is often prepared as an intermediate. This is typically done by treating 2-chlorophenylglycine with thionyl chloride in methanol at 50–65 °C for 5–6 hours, yielding the methyl ester hydrochloride in high purity and good yield (~85%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | SOCl2, MeOH, 50–65 °C, 5–6 h | 85 | Direct conversion to methyl ester hydrochloride |

Enzymatic and Chemical Resolution for Chiral Purity

For pharmaceutical applications, enantiomerically pure this compound or its methyl ester is often required. Methods include:

- Biocatalytic hydrolysis of racemic amides using immobilized penicillin acylase at 20–40 °C, pH 8–10, yielding (S)-enantiomer with high enantiomeric excess (ee 100%).

- Chemical resolution using chiral acids such as L-tartaric acid or D-camphorsulfonic acid to separate enantiomers.

Alternative Synthetic Routes Avoiding Toxic Reagents

Due to the toxicity of sodium cyanide, alternative methods have been developed:

- Phase-transfer catalysis using quaternary alkylphosphonium salts allows synthesis of 2-chlorophenylglycine derivatives from o-chlorobenzaldehyde and chloroform under milder conditions and avoids cyanide use.

- These methods simplify the synthesis, reduce environmental impact, and improve safety.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Drawbacks |

|---|---|---|---|

| Strecker Reaction + Hydrolysis | 2-Chlorobenzaldehyde, NH4HCO3, NaCN, NaOH reflux | Established, moderate yield | Uses toxic NaCN, multi-step |

| Esterification | SOCl2, MeOH, 50–65 °C, 5–6 h | High yield, straightforward | Requires careful handling of SOCl2 |

| Enzymatic Resolution | Immobilized penicillin acylase, pH 8–10, 20–40 °C | High enantiomeric purity | Requires enzyme production |

| Phase-Transfer Catalysis | o-Chlorobenzaldehyde, chloroform, alkylphosphonium salt catalyst | Avoids cyanide, safer | Moderate yields, catalyst cost |

Research Findings and Analytical Data

- The racemic 2-chlorophenylglycine prepared by the Strecker method shows melting points around 185–187 °C and specific rotation near +0.16 (C=1, 1N HCl).

- Enzymatic hydrolysis yields (S)-enantiomer with 90% yield and 100% ee.

- NMR and IR spectroscopy confirm the structure of the synthesized compounds, with characteristic peaks for aromatic chlorophenyl groups and glycine moieties.

- Purity is typically verified by TLC and recrystallization from methanol-ether or methanol-hexane mixtures.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorophenyl)-N-methylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-(2-Phenyl)-N-methylglycine.

Substitution: N-(2-Hydroxyphenyl)-N-methylglycine or N-(2-Aminophenyl)-N-methylglycine.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylglycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the phenyl ring and the nitrogen atom significantly influences the physical and chemical properties of glycine derivatives. Key examples include:

Key Observations :

- Halogenation: Chlorine atoms at the ortho position (as in T109 and T104) increase molecular rigidity and melting points compared to non-halogenated analogs .

- Sulfonyl Groups : Compounds like N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine exhibit enhanced thermal stability due to the sulfonyl moiety .

- Steric Effects : Bulky groups (e.g., diphenylmethyl in T109) elevate melting points but may reduce solubility in polar solvents .

Crystallographic and Spectroscopic Analysis

- Crystal Structures: Substituted amides like N-(phenyl)-2-chloro-2-methylacetamide crystallize in monoclinic systems (space group P21/c, a=10.879 Å, b=9.561 Å), with side-chain substitutions influencing bond lengths (e.g., C(S)-C(O)) without significantly altering other parameters .

- 35Cl NQR Spectroscopy : N-(2-chlorophenyl)amides show frequency variations depending on substituents. Alkyl groups lower 35Cl NQR frequencies, while aryl or chloroalkyl groups increase them compared to acetamide analogs .

Biological Activity

N-(2-Chlorophenyl)-N-methylglycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a chlorophenyl group and a methylated glycine moiety. Its structural formula can be represented as follows:

This compound is known for its ability to act as a building block in the synthesis of more complex organic molecules, and it has been studied for its potential antimicrobial and antifungal properties.

The biological activity of this compound involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets are still under investigation, but it is believed that the chlorophenyl group enhances its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various derivatives revealed that compounds with halogen substitutions, such as chlorine, generally demonstrate enhanced antibacterial efficacy against gram-positive bacteria and mycobacterial strains .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 1.5 µg/mL |

| This compound | Mycobacterium tuberculosis | 0.5 µg/mL |

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed selective toxicity towards cancer cells while exhibiting low cytotoxicity on primary mammalian cells, indicating its potential as a therapeutic agent .

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | 5 |

| MCF-7 (Breast Cancer) | 12 | 4 |

| Primary Porcine Macrophages | >100 | - |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers found that modifications in the chlorophenyl group significantly influenced both the antimicrobial activity and cytotoxicity profiles of the compounds. For instance, derivatives with additional halogen substitutions showed improved activity against resistant bacterial strains such as MRSA .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Chlorophenyl)-N-methylglycine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroaniline with methylglycine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity .

- Stoichiometric ratios : A 1:1.2 molar ratio of 2-chloroaniline to methylglycine precursor minimizes unreacted starting material .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for isolating the product.

Basic: How can crystallographic techniques validate the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C yields diffraction-quality crystals.

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure refinement : SHELXL (for small-molecule refinement) and Olex2 (for visualization) resolve bond lengths and angles. For example, the C-Cl bond length typically ranges from 1.72–1.74 Å in similar chlorophenyl derivatives .

- Validation : Check for R-factor convergence (< 0.05) and validate with PLATON’s ADDSYM tool to detect symmetry omissions .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:

Conflicting data often arise from tautomerism or solvent effects. Mitigation strategies include:

- Dynamic NMR : Use variable-temperature ¹H NMR (e.g., 25–80°C in DMSO-d₆) to detect rotational barriers or tautomeric equilibria.

- DFT calculations : Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with computed vibrational spectra (Gaussian 16, B3LYP/6-31G* basis set) to assign ambiguous signals .

- Solvent standardization : Use deuterated chloroform for NMR to minimize hydrogen-bonding artifacts .

Advanced: What computational approaches predict the bioactivity of this compound derivatives?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding affinities to target proteins (e.g., enzymes like COX-2). For example, a docking score < −7 kcal/mol suggests strong inhibition .

- MD simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100 ns trajectories. RMSD values < 2 Å indicate stable binding .

- QSAR modeling : Use RDKit or MOE to correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with activity trends .

Advanced: How to design experiments for studying structure-activity relationships (SAR) in this compound analogs?

Answer:

- Library design : Synthesize analogs with systematic substitutions (e.g., -CF₃, -OCH₃) at the phenyl ring. Use parallel synthesis in 96-well plates for high-throughput screening .

- Activity assays : Test against microbial targets (e.g., E. coli or S. aureus) via broth microdilution (MIC values < 50 µg/mL indicate potency) .

- Data analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Basic: What analytical techniques ensure purity of this compound?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (flow rate: 1 mL/min). Retention time ~12.3 min .

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~214.1).

- Elemental analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values (e.g., C: 54.2%, H: 4.7%, N: 6.5%) .

Advanced: How to analyze degradation products of this compound under stressed conditions?

Answer:

- Forced degradation : Expose to 0.1 M HCl (70°C, 24 hrs), 0.1 M NaOH (70°C, 24 hrs), and 3% H₂O₂ (25°C, 6 hrs).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed glycine or chlorophenol derivatives) using a Q-TOF mass spectrometer .

- Kinetic modeling : Apply first-order kinetics to predict shelf-life (t₉₀) under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.